molecular formula C13H18O3S B1205148 2-(3-Hydroxypropyl)-4,6,7-trimethyl-1,3-benzoxathiol-5-ol CAS No. 100480-81-7

2-(3-Hydroxypropyl)-4,6,7-trimethyl-1,3-benzoxathiol-5-ol

Cat. No.: B1205148
CAS No.: 100480-81-7
M. Wt: 254.35 g/mol
InChI Key: NFFALUZFTIOAOV-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-4,6,7-trimethyl-1,3-benzoxathiol-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C13H18O3S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
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Properties

CAS No.

100480-81-7

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

2-(3-hydroxypropyl)-4,6,7-trimethyl-1,3-benzoxathiol-5-ol

InChI

InChI=1S/C13H18O3S/c1-7-8(2)12-13(9(3)11(7)15)17-10(16-12)5-4-6-14/h10,14-15H,4-6H2,1-3H3

InChI Key

NFFALUZFTIOAOV-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C(=C1O)C)SC(O2)CCCO)C

Canonical SMILES

CC1=C(C2=C(C(=C1O)C)SC(O2)CCCO)C

Synonyms

3-(5-hydroxy-4,6,7-trimethyl-1,3-benzoxathiazol-2-yl)propanol
3-HTBP

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g of lithium aluminum hydride were suspended in 500 ml of dried tetrahydrofuran, and then a solution of 32.0 g of methyl 3-[5-(3-methoxycarbonylpropionyloxy)-4,6,7-trimethyl-1,3-benzoxathiole-2-yl]propionate (prepared as described in Example 31) in 160 ml of tetrahydrofuran was added dropwise with stirring and ice-cooling and under a nitrogen stream to the suspension. After the dropwise addition, the reaction mixture was stirred for 1 hour at room temperature and then refluxed for 4 hours. The reaction mixture was then cooled with ice-water, after which a mixture of 10 g of ethyl acetate and 50 ml of tetrahydrofuran was added dropwise, and the mixture was stirred for 1 hour at room temperature, after which aqueous tetrahydrofuran was added dropwise. The reaction mixture was then poured into ice-water. The pH of the mixture was adjusted to an acid value by the addition of a 10% w/v aqueuous solution of hydrochloric acid, and the precipitating product was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The resulting crude product was subjected to silica gel column chromatography and the title compound, melting at 116.5°-117° C., was obtained from the fraction eluted with a 9:1 by volume mixture of benzene and ethyl acetate.
Quantity
10 g
Type
reactant
Reaction Step One
Name
methyl 3-[5-(3-methoxycarbonylpropionyloxy)-4,6,7-trimethyl-1,3-benzoxathiole-2-yl]propionate
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Ethyl 3-[5-(3-ethoxycarbonylpropionyloxy)-4,6,7-trimethyl-1,3-benzoxathiole-2-yl)propionate (prepared as described in Example 32) was used in the same process as described in (1) above, to give the title compound, whose melting point, infrared absorption spectrum and mass spectrum were the same as those of the product described in (a) above.
Name
Ethyl 3-[5-(3-ethoxycarbonylpropionyloxy)-4,6,7-trimethyl-1,3-benzoxathiole-2-yl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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